molecular formula C15H17FN4O5S B2686430 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide CAS No. 2034593-55-8

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide

Cat. No.: B2686430
CAS No.: 2034593-55-8
M. Wt: 384.38
InChI Key: GCSBQRPZANHZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H17FN4O5S and its molecular weight is 384.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

Heterocyclic Compounds and Their Potential :Several studies focus on the synthesis of novel heterocyclic compounds incorporating thiadiazole moieties, which are noted for their diverse biological activities, including insecticidal and anticancer properties. For instance, Fadda et al. (2017) explored the insecticidal assessment of heterocycles against the cotton leafworm, demonstrating the potential of such compounds in agricultural pest management (Fadda et al., 2017). Similarly, Hammam et al. (2005) investigated fluoro-substituted benzo[b]pyran compounds for their anti-lung cancer activity, highlighting the therapeutic potential of fluorinated heterocycles (Hammam et al., 2005).

Advances in Medicinal Chemistry :Research also delves into the design and synthesis of compounds for targeting specific biological pathways. For example, Stec et al. (2011) discussed the structure-activity relationships of dual inhibitors for the PI3K/mTOR pathway, crucial for cancer therapy, by investigating various heterocycles to improve metabolic stability (Stec et al., 2011). Fallah-Tafti et al. (2011) evaluated thiazolyl N-benzyl-substituted acetamide derivatives for Src kinase inhibitory and anticancer activities, contributing to the development of new cancer therapeutics (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O5S/c1-18-11-3-2-10(16)8-12(11)20(26(18,24)25)7-6-17-13(21)9-19-14(22)4-5-15(19)23/h2-3,8H,4-7,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSBQRPZANHZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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